molecular formula C18H18ClN3O B11068457 2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one CAS No. 384359-33-5

2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

Cat. No.: B11068457
CAS No.: 384359-33-5
M. Wt: 327.8 g/mol
InChI Key: KXKLSSBTIXVEBA-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a synthetic organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. It can be used in the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its interactions with biological targets can be studied to develop new treatments for diseases.

Industry

In the industrial sector, the compound can be used in the formulation of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
  • 2-(4-methylphenyl)-3-phenylpyrazolo[1,2-a][1,2,4]triazol-1-one
  • 2-(3-chlorophenyl)-3-(4-methylphenyl)pyrazolo[1,2-a][1,2,4]triazole

Uniqueness

The uniqueness of 2-(3-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one lies in its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

384359-33-5

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C18H18ClN3O/c1-13-6-8-14(9-7-13)17-20-10-3-11-21(20)18(23)22(17)16-5-2-4-15(19)12-16/h2,4-9,12,17H,3,10-11H2,1H3

InChI Key

KXKLSSBTIXVEBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC(=CC=C4)Cl

solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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